Product packaging for 2-(4-Ethoxyphenyl)thiophene(Cat. No.:)

2-(4-Ethoxyphenyl)thiophene

Cat. No.: B8605305
M. Wt: 204.29 g/mol
InChI Key: GKCBFEYTCZJOCN-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl-Substituted Thiophenes in π-Conjugated Systems

Aryl-substituted thiophenes are fundamental components in the design of π-conjugated systems, which are characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons across the molecule. This delocalization is the source of their distinctive electronic and optical properties, making them essential for applications in organic electronics. researchgate.netrsc.org

The thiophene (B33073) ring itself is an electron-rich aromatic heterocycle that serves as an excellent π-electron donor. rsc.org Its inclusion in a conjugated system enhances charge carrier mobility and stability. rsc.org When a thiophene ring is substituted with an aryl group (like the phenyl group in this case), the extent of the π-conjugated system is increased. This extension generally leads to a red shift in the absorption and emission spectra, meaning the material interacts with lower-energy light. nih.govrsc.org

The properties of these systems can be finely tuned by modifying the aryl substituent. The ethoxy group on the phenyl ring in 2-(4-Ethoxyphenyl)thiophene acts as an electron-donating group. This feature further enhances the electron density of the π-conjugated system, which can influence key material properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the band gap, and fluorescence efficiency. researchgate.net Thiophene-based π-conjugated materials are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells due to their tunable semiconducting and luminescent behaviors. researchgate.netrsc.orgjst.go.jp

Overview of the Research Landscape for this compound and Structural Analogs

Research into this compound and its analogs focuses on their synthesis and incorporation into larger, more complex functional materials. The primary synthetic routes to this class of compounds involve modern cross-coupling reactions.

Synthesis Methods: The most common and efficient methods for creating the crucial carbon-carbon bond between the thiophene and phenyl rings are palladium- or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an arylboronic acid with a halo-thiophene (or vice versa), is a particularly powerful and widely used technique for synthesizing 2-arylthiophenes with high yields. semanticscholar.orgrasayanjournal.co.inresearchgate.net These reactions are valued for their tolerance of a wide range of functional groups and relatively mild reaction conditions. researchgate.net

Table 1: Common Synthesis Methods for 2-Arylthiophenes
Reaction NameKey ReactantsCatalyst ExampleKey Advantages
Suzuki-Miyaura CouplingArylboronic acid + HalothiophenePalladium(II) or Nickel(II) complexesHigh yield, functional group tolerance, green solvent options (e.g., water). semanticscholar.orgrasayanjournal.co.in
Stille CouplingOrganostannane + HalothiophenePalladium complexEffective for complex molecule synthesis. researchgate.net
Direct ArylationAryl halide + Thiophene (C-H activation)Palladium complexAtom-economical, avoids pre-functionalization of thiophene. semanticscholar.org

Research on Structural Analogs: While specific research on this compound is often as a precursor, extensive studies on its close structural analog, 2-(4-Methoxyphenyl)thiophene (B1363729), provide significant insight into its likely properties and applications. The methoxy (B1213986) group (-OCH₃) is electronically very similar to the ethoxy group, making 2-(4-Methoxyphenyl)thiophene an excellent model.

Studies on 2-(4-Methoxyphenyl)thiophene and related derivatives show their utility in:

Organic Electronics: The compound is a key component in materials for OLEDs, where its electron-donating nature helps to improve charge transport and device stability.

Fluorescent Materials: The combination of the thiophene and methoxyphenyl groups can result in strong fluorescence. For example, 2-(4-methoxyphenyl)benzo[b]thiophene exhibits a very high fluorescence quantum yield, making such structures suitable for sensors and bioimaging. rsc.org

Photovoltaics: Incorporation of these structures into organic solar cells can enhance light absorption and energy conversion efficiency.

The photophysical properties of donor-π-acceptor (D-π-A) molecules containing a 4-methoxyphenyl-substituted thiophene as the donor component have been investigated. nih.govrsc.orgresearchgate.netscispace.com These studies reveal that such molecules exhibit significant solvatochromism, where their fluorescence color changes with the polarity of the solvent, indicating a strong intramolecular charge transfer character upon excitation. nih.govresearchgate.net

Table 2: Properties and Applications of 2-(4-Alkoxyphenyl)thiophene Analogs
Compound/DerivativeKey Research FindingPotential ApplicationReference
2-(4-Methoxyphenyl)thiopheneServes as a building block for fluorescent semiconductors and enhances charge transport.Organic Light-Emitting Diodes (OLEDs), Photovoltaics.
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrileExhibits strong fluorosolvatochromism and intramolecular charge transfer.Molecular probes, Non-linear optics. nih.govresearchgate.net
Polymers of 3-(methoxyphenyl)thieno[3,2-b]thiopheneShowed the lowest optical band gap (1.99 eV) among tested analogs.Organic semiconductors, Electropolymerized films. acs.org
2-(4-Ethoxyphenyl)-8-methyl-8H-thieno[2,3-b]indoleSynthesized in high yield (82%) via reaction of p-ethoxyphenylacetylene with 1-methylindole.Advanced π-conjugated materials. rsc.orgnih.gov

The research landscape indicates that this compound is a valuable synthon. Its derivatives, such as (4-((4-chlorophenyl) amino)-2-(4-ethoxyphenyl) amino) thiazol-5-yl) (thiophen-2-yl) methanone, have been synthesized and investigated for various properties, underscoring the role of the this compound scaffold in building larger, functional molecular architectures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12OS B8605305 2-(4-Ethoxyphenyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)thiophene

InChI

InChI=1S/C12H12OS/c1-2-13-11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,2H2,1H3

InChI Key

GKCBFEYTCZJOCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 2 4 Ethoxyphenyl Thiophene and Analogous Thiophene Derivatives

Strategies for Thiophene (B33073) Ring Formation

The construction of the thiophene ring is a fundamental aspect of synthesizing a vast array of thiophene-containing molecules. Methodologies for achieving this core structure often involve the cyclization of sulfur-containing precursors or metal-catalyzed heterocyclization.

Cyclization Reactions of S-Containing Precursors

Classical methods for thiophene synthesis frequently rely on the cyclization of open-chain precursors that already contain a sulfur atom. These methods, while established, are continually being refined to improve yields, regioselectivity, and substrate scope.

One of the foundational methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.orgderpharmachemica.com This reaction proceeds through the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular condensation to form the thiophene ring. organic-chemistry.org

Another significant approach is the Gewald aminothiophene synthesis . This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.comtandfonline.comrsc.org This method is particularly valuable for producing highly substituted 2-aminothiophenes. mdpi.com Variations of the Gewald reaction have been developed to accommodate different substrates, including the synthesis of 2-arylthiophenes from arylacetaldehydes. researchgate.net

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives by reacting α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org This method has been applied to the construction of more complex systems, such as aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.orgnih.gov

The Hinsberg thiophene synthesis is another classical method that utilizes the condensation of a 1,2-dicarbonyl compound with thiodiacetic acid esters to yield thiophene dicarboxylic acid derivatives. derpharmachemica.comrsc.orgresearchgate.net

These cyclization strategies are summarized in the table below:

Synthetic MethodStarting MaterialsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent)Forms substituted thiophenes. wikipedia.orgorganic-chemistry.org
Gewald Synthesis Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, BasePrimarily yields 2-aminothiophenes. mdpi.comtandfonline.com
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivatives, BaseProduces 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org
Hinsberg Synthesis 1,2-Dicarbonyl compounds, Thiodiacetic acid estersYields thiophene dicarboxylic acid derivatives. derpharmachemica.comresearchgate.net

Metal-Catalyzed Heterocyclization Approaches

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to achieve efficient and selective heterocycle formation. These methods offer advantages in terms of milder reaction conditions and greater functional group tolerance.

Palladium catalysts have proven to be particularly effective in promoting the cycloisomerization of sulfur-containing precursors to form thiophenes. A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This reaction, carried out in the presence of a palladium(II) catalyst, such as palladium(II) iodide, proceeds via the electrophilic activation of the triple bond by the palladium center, followed by intramolecular nucleophilic attack of the thiol group to form the thiophene ring.

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a growing area of research, driven by the desire for more sustainable and cost-effective synthetic routes. One such approach involves the dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthogenate. This method is initiated by the base-free generation of a trisulfur (B1217805) radical anion which then participates in the cyclization process.

Cross-Coupling Approaches for Aryl-Thiophene Linkages

For the synthesis of 2-(4-ethoxyphenyl)thiophene, a highly efficient strategy involves the formation of the thiophene ring first, followed by the attachment of the 4-ethoxyphenyl group via a cross-coupling reaction. Palladium-catalyzed methodologies are at the forefront of these approaches.

Palladium-Catalyzed Arylation Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the linkage between an aryl group and a thiophene ring. Several named reactions are particularly relevant for the synthesis of this compound and its analogs.

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. It involves the reaction of a thiophene-boronic acid or a boronic ester with an aryl halide (or vice versa) in the presence of a palladium catalyst and a base. The synthesis of 2-(4-methoxyphenyl)thiophene (B1363729), a close analog of the target compound, has been successfully achieved using a Suzuki coupling between thiophen-2-ylboronic acid and 4-iodoanisole. reddit.com Microwave-assisted Suzuki couplings have also been developed for the synthesis of 2-acetyl-5-arylthiophenes, demonstrating the versatility of this method. semanticscholar.org A nickel-catalyzed Suzuki-Miyaura reaction has also been reported for the one-pot synthesis of 2-arylthiophenes, with the synthesis of 2-(4-methoxyphenyl)thiophene proceeding in high yield. rasayanjournal.co.in

The Negishi coupling provides another powerful route, coupling an organozinc reagent with an organic halide. wikipedia.org This method has been successfully used to synthesize 2-aryl-substituted thiophenes by reacting 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org The reaction tolerates a wide range of functional groups. organic-chemistry.org

The Stille coupling utilizes an organotin reagent and an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a drawback. wikipedia.org Stille polycondensation has been used to synthesize polythiophenes, highlighting its utility in polymer chemistry. wiley-vch.deresearchgate.net

The Hiyama coupling employs an organosilane and an organic halide. wikipedia.org A key advantage is the low toxicity of the silicon reagents. The reaction is activated by a fluoride (B91410) source or a base. organic-chemistry.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org This was one of the first cross-coupling reactions to be developed and remains a cost-effective method for forming carbon-carbon bonds. organic-chemistry.org

The following table summarizes these key palladium-catalyzed cross-coupling reactions for the synthesis of aryl-thiophenes:

Coupling ReactionThiophene ReagentAryl ReagentCatalyst System (Typical)
Suzuki-Miyaura Thiophene-boronic acid/esterAryl halide/triflatePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Negishi Thienylzinc halideAryl halide/triflatePd catalyst (e.g., Pd₂(dba)₃/X-Phos)
Stille ThienylstannaneAryl halide/triflatePd catalyst (e.g., Pd(PPh₃)₄)
Hiyama ThienylsilaneAryl halide/triflatePd catalyst, Fluoride source (e.g., TBAF) or base
Kumada Thienylmagnesium halideAryl halide/triflateNi or Pd catalyst (e.g., NiCl₂(dppp))

Other Transition Metal-Catalyzed Cross-Coupling Protocols

While palladium catalysis is prevalent, other transition metals like nickel and copper have emerged as powerful and often more economical alternatives for the synthesis of 2-arylthiophenes, including this compound. These methods provide alternative pathways that can offer advantages in terms of cost, reactivity, and functional group tolerance. rasayanjournal.co.ineie.gr

Nickel-Catalyzed Cross-Coupling:

Nickel complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions, providing a more cost-effective option than palladium. rasayanjournal.co.inresearchgate.net A ligand-free approach using Ni(cod)₂/K₂CO₃ in a deep eutectic solvent (DES) has been developed for the efficient coupling of bromothiophenes with arylboronic acids. rasayanjournal.co.in This "green" methodology allows for high yields of 2-arylthiophenes and the recovery and reuse of both the solvent and catalyst. rasayanjournal.co.inresearchgate.net The reaction accommodates a range of electron-rich and electron-deficient bromothiophenes. rasayanjournal.co.in Another notable system employs a NiCl₂/2,2′-bipyridine catalyst for the cross-coupling of thiophenols with arylboronic acids at room temperature and in the open air, producing diarylsulfides. rsc.org This method is distinguished by its operational simplicity and mild conditions, avoiding the need for expensive metals and sophisticated ligands. rsc.org

Table 1: Comparison of Nickel-Catalyzed Suzuki-Miyaura Coupling Conditions for 2-Arylthiophene Synthesis

Catalyst System Ligand Solvent Conditions Key Advantages Reference
Ni(cod)₂ / K₂CO₃ Ligand-free Deep Eutectic Solvent (DES) Green conditions Recyclable catalyst/solvent, high yields rasayanjournal.co.in
NiCl₂ 2,2′-bipyridine Not specified Room temperature, in air Mild conditions, operational simplicity, cost-effective rsc.org

This table presents a summary of different nickel-catalyzed systems for synthesizing thiophene derivatives.

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed reactions offer another valuable route for constructing thiophene rings. An efficient domino process utilizing a copper catalyst and xanthate as a sulfur source enables the synthesis of 2,3-dihydrobenzo[b]thiophenes from 2-iodoketones. rsc.org This method can be extended to produce 2-acylbenzo[b]thiophenes. rsc.org Copper(I) catalysts have also been successfully used for the regioselective synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. acs.org Furthermore, copper-catalyzed multicomponent reactions (MCRs) can generate fully substituted thiophene derivatives in a one-pot process, simultaneously forming C–N, C–S, and C–C bonds. acs.org

Bismuth-Mediated Cross-Coupling:

An atom-efficient alternative involves the use of triarylbismuths as organometallic nucleophiles in palladium-catalyzed cross-coupling reactions with functionalized 2-halothiophenes. thieme-connect.com This approach proceeds smoothly to give the corresponding 2-arylthiophenes in high yields. thieme-connect.com

Multi-Component Reaction Sequences for Thiophene Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing diverse libraries of thiophene derivatives. researchgate.netbohrium.com

Gewald Aminothiophene Synthesis:

The Gewald reaction is a cornerstone of thiophene synthesis, providing a reliable route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The process begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgarkat-usa.org

The versatility of the Gewald reaction has been expanded through various modifications, including the use of microwave irradiation to improve yields and shorten reaction times. wikipedia.orgorganic-chemistry.org It has also been adapted for solid-phase synthesis. organic-chemistry.org A notable extension of the reaction's scope is the use of cyanoacetone to produce novel 3-acetyl-2-aminothiophenes, which are valuable building blocks for further chemical elaboration. nih.gov The classical Gewald synthesis and its variations have been instrumental in preparing a wide array of 2-aminothiophenes, which are important motifs in pharmaceuticals and dyes. arkat-usa.orgnih.gov

Fiesselmann Thiophene Synthesis:

The Fiesselmann synthesis is another powerful method for constructing the thiophene ring, specifically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism proceeds through consecutive base-catalyzed 1,4-conjugate addition reactions. derpharmachemica.com

Recent advancements have extended the utility of this reaction. For instance, the use of ynone trifluoroborate salts in a Fiesselmann-type condensation with alkylthiols allows for the regiocontrolled synthesis of thiophene trifluoroborates. organic-chemistry.orgacs.org These products are versatile intermediates that can be further functionalized through cross-coupling or other transformations. organic-chemistry.org This modern variant highlights the adaptability of the Fiesselmann synthesis for creating thiophenes with diverse and orthogonal functionalities. acs.org

Table 2: Key Multi-Component Reactions for Thiophene Synthesis

Reaction Name Key Reactants Typical Product Key Features Reference
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur Polysubstituted 2-Aminothiophene High versatility, mild conditions, introduces amino group directly wikipedia.orgresearchgate.netorganic-chemistry.org
Fiesselmann Synthesis α,β-Acetylenic Ester, Thioglycolic Acid 3-Hydroxy-2-thiophenecarboxylic Acid Derivative Regiocontrolled, mild conditions, useful for hydroxylated thiophenes wikipedia.orgderpharmachemica.comorganic-chemistry.org
Microwave-Assisted MCR Alkyl Bromide, Isothiocyanate, 1,3-Dicarbonyl Compound, Amine Polysubstituted Thiophene High yields, broad substrate scope, short reaction times nih.gov

This table summarizes prominent multi-component reactions used in the synthesis of thiophene scaffolds.

Advanced Chemical Transformations and Functionalization of the this compound Core

While the synthesis of the 2-arylthiophene scaffold is well-established, its subsequent functionalization is crucial for tuning its properties for various applications. The functionalization of C-H bonds at the β-position (C3 or C4) of the thiophene ring is significantly more challenging than at the more reactive α-positions (C5). rsc.orgrsc.org Recent breakthroughs have provided innovative strategies to overcome this challenge.

A notable advancement involves a palladium-catalyzed 1,4-migration strategy. rsc.orgrsc.org This method utilizes 2-(2-bromoaryl)thiophenes as starting materials. The process is initiated by the oxidative addition of the C-Br bond to the palladium catalyst. Subsequently, a palladium 1,4-migration occurs, moving the metal from the aryl ring to the β-position of the thiophene ring. rsc.orgresearchgate.net This migration effectively activates the otherwise less reactive β-C-H bond, enabling subsequent cross-coupling reactions. rsc.org

This strategy allows for regiodivergent synthesis. Depending on the reaction conditions, either direct C-H functionalization at the thiophene β-position occurs, or a standard Suzuki reaction takes place at the aryl ring. rsc.orgrsc.org

β-Heteroarylation and β-Vinylation:

By employing direct arylation conditions following the Pd 1,4-migration, a new C-C bond can be formed between the thiophene β-position and another heteroarene, yielding 2-aryl-3-heteroarylthiophenes. rsc.orgrsc.org This reaction creates π-extended polycyclic heteroaromatics from the functionalization of two C-H bonds. rsc.org

Similarly, this strategy can be applied to Heck-type reactions. Following the Pd 1,4-migration, the activated β-position can react with various alkenes to afford β-vinylated 2-arylthiophene derivatives. researchgate.netresearchgate.net The bromide substituent on the aryl ring acts as a traceless directing group, as it is ultimately not incorporated into the final vinylated product. researchgate.net This methodology provides a programmed route to synthesize complex 2,3,5-trisubstituted thiophenes. researchgate.net

Table 3: Functionalization of the 2-Arylthiophene Core via Pd 1,4-Migration

Starting Material Reaction Type Product Key Feature Reference
2-(2-Bromoaryl)thiophene Direct Arylation 2-Aryl-3-heteroarylthiophene Activates the thiophene β-C-H bond for C-C coupling rsc.orgrsc.org
2-(2-Bromoaryl)thiophene Heck Vinylation 2-Aryl-3-vinylthiophene Bromo substituent acts as a traceless directing group researchgate.netresearchgate.net

This table details advanced functionalization methods for the 2-arylthiophene core, highlighting the versatility of the palladium-catalyzed 1,4-migration strategy.

Spectroscopic Characterization and Structural Elucidation of 2 4 Ethoxyphenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the complete constitution of 2-(4-ethoxyphenyl)thiophene can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethoxy group, the para-substituted phenyl ring, and the thiophene (B33073) ring.

Ethoxy Group: The ethyl group protons appear as two characteristic multiplets. The methyl (CH₃) protons typically resonate as a triplet in the upfield region (around δ 1.4 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons appear as a quartet further downfield (around δ 4.0 ppm) because of coupling with the methyl protons.

Phenyl Ring: The protons on the 1,4-disubstituted (para) phenyl ring form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the ethoxy group (H-3' and H-5') are chemically equivalent and appear as a doublet around δ 6.9 ppm. The protons ortho to the thiophene ring (H-2' and H-6') are also equivalent and resonate as a doublet at a more downfield position (around δ 7.5 ppm) due to the deshielding effect of the adjacent aromatic system.

Thiophene Ring: The three protons on the 2-substituted thiophene ring exhibit complex splitting patterns due to mutual coupling. They typically appear in the aromatic region (δ 7.0–7.3 ppm). The proton at the 5-position (H-5) is often the most downfield of the thiophene protons, followed by the H-3 proton, with the H-4 proton appearing at the most upfield position of the three. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (Ethoxy)~1.42Triplet (t)~7.0
OCH₂ (Ethoxy)~4.05Quartet (q)~7.0
H-3', H-5' (Phenyl)~6.90Doublet (d)~8.8
H-4 (Thiophene)~7.05Doublet of doublets (dd)J ≈ 3.6, 5.1
H-3, H-5 (Thiophene)~7.20-7.25Multiplet (m)-
H-2', H-6' (Phenyl)~7.55Doublet (d)~8.8

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon environments. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms. udel.edu

Aliphatic Carbons: The two carbon atoms of the ethoxy group appear in the upfield region of the spectrum. The methyl carbon (CH₃) resonates at approximately δ 15 ppm, while the methylene carbon (OCH₂), being attached to an electronegative oxygen atom, is shifted downfield to around δ 63 ppm.

Aromatic Carbons: The remaining eight signals appear in the downfield aromatic region (δ 114–160 ppm). The carbon atom attached to the oxygen (C-4') is significantly deshielded and appears around δ 159 ppm. The carbons of the thiophene ring typically resonate between δ 123 and 128 ppm, while the carbon at the junction with the phenyl ring (C-2) appears further downfield (around δ 144 ppm) oregonstate.edu. The quaternary carbon of the phenyl ring attached to the thiophene (C-1') is found around δ 127 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (Ethoxy)~14.8
OCH₂ (Ethoxy)~63.5
C-3', C-5' (Phenyl)~114.8
C-3 (Thiophene)~123.5
C-5 (Thiophene)~124.5
C-1' (Phenyl, Quaternary)~127.0
C-2', C-6' (Phenyl)~127.5
C-4 (Thiophene)~128.1
C-2 (Thiophene, Quaternary)~144.5
C-4' (Phenyl, Quaternary)~159.2

Two-Dimensional (2D) NMR Techniques

To confirm the assignments from one-dimensional spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are employed. aabu.edu.jo

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also reveal correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5), helping to distinguish them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. uvic.ca An HSQC spectrum would show cross-peaks connecting the ¹H signals of the ethoxy, phenyl, and thiophene protons to their corresponding ¹³C signals, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the methylene (OCH₂) protons to the C-4' carbon of the phenyl ring, confirming the ether linkage. It would also show correlations between the phenyl protons (H-2'/H-6') and the thiophene carbon (C-2), confirming the link between the two aromatic rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are expected to appear in the 3100–3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethoxy group will be observed between 2980 and 2850 cm⁻¹.

C=C Stretching: Aromatic C=C double bond stretching vibrations within the phenyl and thiophene rings typically produce a series of bands in the 1610–1450 cm⁻¹ range. researchgate.net

C-O Stretching: A strong, characteristic absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.

Thiophene Ring Vibrations: The C-S stretching and ring deformation vibrations of the thiophene moiety give rise to bands in the fingerprint region, often below 900 cm⁻¹. researchgate.net A band around 700 cm⁻¹ can often be attributed to the C-S-C deformation. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium-Strong
Aromatic C=C Stretch1610, 1580, 1515, 1470Medium-Strong
Asymmetric C-O-C Stretch (Ether)~1250Strong
Symmetric C-O-C Stretch (Ether)~1040Medium
C-H Out-of-Plane Bending (Aromatic)~830Strong
Thiophene Ring Vibration (C-S)~700Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes, particularly those involving symmetric vibrations and less polar bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of both the phenyl and thiophene rings are typically strong and sharp in the Raman spectrum, appearing in the 1600–1570 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often give a more intense signal in the Raman spectrum, typically observed in the 750–650 cm⁻¹ range.

C-H Stretching: Aromatic and aliphatic C-H stretching modes are also visible in the 3100-2850 cm⁻¹ region, similar to FT-IR. The symmetric stretching of the methyl group is often a prominent feature.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound, confirming the identity and purity of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound are characterized by transitions occurring within the conjugated π-system formed by the thiophene and phenyl rings. The UV-Vis spectrum of thiophene-based derivatives is typically dominated by intense π→π* transitions. nih.govnii.ac.jp For this compound, the key chromophore is the entire conjugated system. Light absorption promotes electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. libretexts.org

The substitution of the thiophene ring at the 2-position with the 4-ethoxyphenyl group extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene. nii.ac.jp Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp The linkage to the ethoxyphenyl group, which also possesses a π-system, and the presence of the oxygen atom's non-bonding electrons that can participate in resonance, further influence the electronic structure. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic transitions in such donor-acceptor type structures can be complex. nih.gov The ethoxy group acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) character in the excited state. These transitions are sensitive to solvent polarity, often showing a shift in λmax with changes in the solvent environment. nih.gov While specific experimental values for this compound require direct measurement, the absorption spectrum is anticipated to feature a strong primary band in the UV-A region (typically between 300-400 nm), characteristic of such conjugated bi-aromatic systems. nih.govnih.gov

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Region (nm) Chromophore
π→π* ~300 - 400 Conjugated Phenyl-Thiophene System

X-ray Diffraction (XRD) Analysis for Solid-State Architectures

Crystal Engineering and Molecular Packing Arrangements

X-ray diffraction (XRD) analysis provides definitive information on the three-dimensional arrangement of molecules in the solid state. For this compound, the molecular packing is governed by a balance of intermolecular forces that dictate the crystal lattice. In substituted aromatic and heteroaromatic systems, non-covalent interactions such as π–π stacking, C–H···π interactions, and hydrogen bonding are crucial in directing the supramolecular assembly. researchgate.netnih.gov

The crystal engineering of thiophene-based molecules often involves leveraging these interactions to achieve specific packing motifs. The planar structure of the thiophene and phenyl rings in this compound makes them amenable to π–π stacking interactions, where the rings arrange in either a face-to-face or a slipped-parallel fashion. nih.govmdpi.com The distance between the centroids of interacting rings is typically in the range of 3.3 to 3.8 Å. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice derived from XRD data. researchgate.nettandfonline.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. tandfonline.comnih.gov

For this compound, a Hirshfeld analysis would decompose the complex network of interactions into percentage contributions from different atom···atom contacts. Given the elemental composition (C, H, O, S), the most significant contributions to the crystal packing are expected to arise from:

H···H contacts: Typically the most abundant interaction, covering a large portion of the molecular surface due to the prevalence of hydrogen atoms. researchgate.netresearchgate.net

C···H/H···C contacts: These are indicative of C–H···π interactions, which play a significant role in the packing of aromatic systems. researchgate.net

O···H/H···O contacts: Representing conventional and non-conventional C–H···O hydrogen bonds involving the ethoxy group's oxygen atom. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.nettandfonline.com This allows for a detailed understanding of the forces governing the solid-state architecture.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenyl-Thiophene Systems

Contact Type Typical Percentage Contribution
H···H 40 - 55%
C···H / H···C 20 - 30%
O···H / H···O 5 - 15%
S···H / H···S 2 - 8%
C···C 2 - 5%

(Note: These are typical ranges for similar molecules and actual values require experimental crystal structure data.)

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

For this compound (C₁₂H₁₂OS), the calculated molecular weight is approximately 204.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 204. This radical cation is the intact molecule that has lost one electron.

The fragmentation of the molecular ion provides structural insights. The fragmentation pattern of this compound is expected to proceed through several characteristic pathways based on the functional groups present:

Loss of an ethyl radical: Cleavage of the O–CH₂CH₃ bond is unlikely, but cleavage of the CH₂–CH₃ bond in the side chain is possible. A more prominent fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 176.

Loss of an ethoxy radical: Cleavage of the phenyl C–O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a cation at m/z 159.

Thiophene ring fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often losing fragments like HCS or C₂H₂. nist.govresearchgate.net

The relative abundance of these fragment ions helps in confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula of Lost Neutral/Radical
204 [M]⁺• (Molecular Ion) -
176 [M - C₂H₄]⁺• C₂H₄
175 [M - C₂H₅]⁺ •C₂H₅
159 [M - OC₂H₅]⁺ •OC₂H₅

Table of Compounds Mentioned

Compound Name
This compound

Quantum Chemical Studies and Theoretical Insights into 2 4 Ethoxyphenyl Thiophene

Density Functional Theory (DFT) Computational Framework

Density Functional Theory is a powerful computational tool used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. This framework enables the prediction of various molecular properties from first principles.

Optimized Molecular Geometry and Structural Parameter Validation

A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-(4-Ethoxyphenyl)thiophene, the optimized geometry would reveal the planarity between the thiophene (B33073) and phenyl rings, which is crucial for π-electron conjugation. The ethoxy group's orientation relative to the phenyl ring would also be determined. These calculated parameters are typically validated by comparison with experimental data from techniques like X-ray crystallography, if available for the compound or its close analogs.

Illustrative Structural Parameters of a Thiophene Derivative

Parameter Bond/Angle Calculated Value
Bond Length C-S (Thiophene) ~ 1.76 Å
C=C (Thiophene) ~ 1.37 Å
C-C (Inter-ring) ~ 1.46 Å
Bond Angle C-S-C (Thiophene) ~ 91.5°
C-C-C (Phenyl) ~ 120.0°

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Once the molecular geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsion. The results are often correlated with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Assignments of specific vibrational modes, like C-H stretching in the aromatic rings or C-S stretching in the thiophene moiety, are made using tools like Potential Energy Distribution (PED) analysis. Calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra.

Illustrative Vibrational Frequencies of a Thiophene Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Assignment
Aromatic C-H stretch ~ 3070 ~ 3065 ~ 3072 Phenyl & Thiophene rings
C=C stretch ~ 1526 ~ 1528 ~ 1530 Thiophene ring
C-O-C stretch ~ 1250 ~ 1248 Not observed Ethoxy group

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy levels of these orbitals are critical parameters. For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The specific energy values are determined through DFT calculations.

Electronic Band Gap Determination and Implications for Material Properties

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or electronic band gap (ΔE = E_LUMO - E_HOMO). This gap is a key indicator of a molecule's kinetic stability and electronic properties. A smaller band gap suggests that the molecule can be excited with less energy, which is relevant for applications in electronics and optics. For instance, materials with small band gaps are often investigated as organic semiconductors. The band gap calculated via DFT can be compared with values derived from electrochemical measurements (cyclic voltammetry) or the onset of UV-Vis absorption spectra.

Illustrative FMO Properties of a Thiophene Derivative

Parameter Calculated Value (eV)
E_HOMO -5.45
E_LUMO -1.95

Molecular Orbital Localization and Delocalization Patterns

Visualizing the electron density distribution of the HOMO and LUMO provides insight into the molecule's reactive sites and charge transfer characteristics. In a molecule like this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, including both the thiophene and the phenyl rings, with significant density on the electron-rich thiophene ring. The LUMO would also be delocalized over the π-system. This delocalization is a hallmark of conjugated molecules and is fundamental to their ability to transport charge, making them suitable for use in organic electronic devices.

Charge Transfer Dynamics and Electronic Transport Characteristics

The arrangement of the electron-rich thiophene ring connected to an ethoxyphenyl group suggests potential for interesting charge transfer and transport properties. Quantum chemical calculations can elucidate the dynamics of charge movement within the molecule and between adjacent molecules in a condensed phase.

The this compound structure can be considered a donor-π (D-π) system, where the ethoxyphenyl group acts as an electron donor and the thiophene ring serves as the π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the ethoxyphenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the thiophene ring. This phenomenon is known as intramolecular charge transfer (ICT).

Theoretical studies on similar donor-π-acceptor molecules containing thiophene linkers have shown that the efficiency of ICT is highly dependent on the electronic nature of the donor and the planarity of the molecule. mdpi.com The ethoxy group (-OC2H5) is an electron-donating group, which enhances the electron density of the phenyl ring, thereby promoting charge transfer to the thiophene unit upon excitation.

Computational models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to analyze the frontier molecular orbitals (HOMO and LUMO) and predict the nature of electronic transitions. For this compound, calculations would likely show that the HOMO-LUMO transition possesses significant ICT character. The properties of the ICT state are sensitive to the surrounding environment; in polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the fluorescence spectrum, a phenomenon known as solvatochromism. rsc.org Studies on related diblock oligomers featuring thiophene segments show that excitation can lead to the formation of a charge transfer state, with dynamics influenced by solvent polarity. rsc.org

The charge transport efficiency in organic materials is fundamentally linked to the reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral to its charged state (and vice versa). A lower reorganization energy corresponds to a faster charge transfer rate, as predicted by Marcus theory. researchgate.net The total reorganization energy is composed of two parts: the inner-sphere (λin) and the outer-sphere (λout) reorganization energy. Quantum chemical calculations primarily focus on λin, which relates to changes in bond lengths and angles within the molecule.

Reorganization energy is calculated separately for hole transport (λh) and electron transport (λe).

Hole Reorganization Energy (λh): The energy associated with the transition from a neutral molecule to a cation and back to the neutral geometry of the cation.

Electron Reorganization Energy (λe): The energy associated with the transition from a neutral molecule to an anion and back to the neutral geometry of the anion.

For thiophene-based materials, λh is often lower than λe, indicating a preference for hole (p-type) transport. researchgate.netunesp.br The substitution of functional groups can modulate these values. In a study on poly(3-hexylthiophene) derivatives, it was found that chemical substitutions can improve charge mobility by lowering reorganization energy. researchgate.netunesp.br For molecules similar to this compound, such as bithieno thiophene-based small molecules, calculated reorganization energies for holes are often in the range of 0.15 to 0.40 eV. nih.gov The rigid structure of the thiophene and phenyl rings is expected to result in relatively low reorganization energies for this compound, making it a candidate for efficient charge transport. researchgate.net

Table 1: Representative Calculated Reorganization Energies for Thiophene-Based Compounds.
Compound TypeHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Predominant Carrier Type
Oligothiophenes0.15 - 0.300.25 - 0.40Hole (p-type)
Thiophene-flanked DPP Polymers~0.27~0.69Hole (p-type)
Coronene with one Thiophene Ring0.22 - 0.280.26 - 0.28Electron (n-type)
Bithieno Thiophene Derivatives0.18 - 0.250.20 - 0.30Hole (p-type)

Note: The values presented are representative ranges from theoretical studies on various thiophene derivatives and are intended to provide context for the expected properties of this compound. nih.govsbq.org.brresearchgate.net

Charge carrier mobility (μ) is a key performance metric for organic semiconductors, quantifying how quickly charges move through the material under an electric field. High mobility is desirable for applications in transistors and solar cells. Theoretical models predict mobility by considering both the reorganization energy and the electronic coupling (transfer integral, t) between adjacent molecules. The transfer integral is highly sensitive to the intermolecular distance and orientation (i.e., molecular packing) in the solid state. rsc.org

For thiophene-based materials, a compact, well-ordered π-π stacking arrangement generally leads to higher charge mobility. sbq.org.br The planar structure of the thiophene and phenyl rings in this compound is conducive to such packing. Functionalizing thiophenes with groups like -OCH3 has been theoretically shown to be a promising way to improve electron mobility in certain A-D-A type molecules. rsc.org

The polarity of charge carriers can also be tuned. While many thiophene derivatives are p-type (hole conductors), modifying the electronic structure by incorporating electron-deficient units can shift the transport to n-type (electron conductors). nih.gov The this compound system, with its electron-donating group, is anticipated to exhibit predominantly p-type charge transport. High hole mobilities, sometimes exceeding 1.0 cm²/Vs, have been reported for various thiophene-based copolymers in thin-film transistors. mdpi.comrsc.org

Electro-Optical and Nonlinear Optical (NLO) Property Predictions

The interaction of a molecule with an external electric field, such as that from light, gives rise to its electro-optical and nonlinear optical (NLO) properties. Thiophene derivatives are widely studied for NLO applications due to their extended π-conjugation, which enhances molecular polarizability.

The first-order hyperpolarizability (β or β₀ for the static value) is a tensor quantity that describes the second-order NLO response of a molecule, responsible for phenomena like second-harmonic generation (SHG). rsc.org A large β value is a prerequisite for a material to be an efficient NLO chromophore. Molecules with significant ICT character, such as D-π systems, often exhibit large β values.

In this compound, the ethoxyphenyl group (donor) and the thiophene (π-system) create an asymmetric charge distribution that can be enhanced by an external electric field, leading to a significant NLO response. Quantum chemical calculations using DFT can predict the components of the hyperpolarizability tensor. The magnitude of β is strongly dependent on the strength of the donor group and the length of the π-conjugated bridge. nih.gov For similar thiophene-based push-pull chromophores, β values can be exceptionally high. researchgate.net Studies on nitro-thieno[3,2-b]thiophene linked to a fullerene donor have shown that such D-π-A systems can be designed to create high-performance NLO molecules. uobasrah.edu.iq

Table 2: Representative First Hyperpolarizability (β) Values for Thiophene-Based NLO Chromophores.
Compound TypeMeasurement/Calculation Methodβ value (x 10⁻³⁰ esu)
Thiophene-based Push-Pull ChromophoreHRS at 1907 nm> 1700
Phenylethenylthiophene DerivativeSolid-State SHGQualitatively high activity
N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) anilineDFT Calculation~124 times urea
Thieno[3,2-b]thiophene (B52689) Push-Pull DerivativeEFISHUp to 1340

Note: HRS = Hyper-Rayleigh Scattering, SHG = Second-Harmonic Generation, EFISH = Electric-Field-Induced Second-Harmonic Generation. Values are from studies on various NLO chromophores to provide context. mdpi.comrsc.orgresearchgate.netresearchgate.net

The optical properties of thiophene-based materials, including their absorption/emission wavelengths and NLO responses, can be precisely tuned by modifying their electronic structure. researchgate.net This is typically achieved by introducing different functional groups onto the thiophene or associated aromatic rings.

In this compound, the ethoxy group serves as a key tuning element. As an electron-donating group, it raises the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted 2-phenylthiophene. mdpi.com Varying the substituent on the phenyl ring allows for fine-control over the electronic properties. For instance, replacing the ethoxy group with a stronger donor would further red-shift the absorption, while replacing it with an electron-withdrawing group would create a push-pull system, significantly enhancing the ICT character and likely boosting the first-order hyperpolarizability. rsc.orgmdpi.com Theoretical studies have demonstrated that functionalizing the thiophene backbone is an effective strategy for adjusting photoelectric properties and charge carrier mobility in A-D-A type small molecules. rsc.org This principle of tuning via chemical modification is fundamental to designing organic materials for specific optoelectronic applications. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, regions of negative potential, typically colored in shades of red and yellow, indicate areas susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack.

For thiophene-based systems, the MEP surface reveals distinct charge distribution patterns. The sulfur atom in the thiophene ring, due to its lone pairs of electrons, typically contributes to a region of negative electrostatic potential. Similarly, the oxygen atom of the ethoxy group on the phenyl ring is also an electron-rich center. In a related compound, 2-[(4-hydroxyphenyl)iminomethyl]thiophene, the most negative potential was found localized over the oxygen and nitrogen atoms, marking them as primary sites for electrophilic interaction.

Table 1: Predicted Electrostatic Potential Regions in this compound based on Analogous Compounds

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Oxygen (Ethoxy Group)Negative (Red/Yellow)Site for electrophilic attack; hydrogen bond acceptor
Sulfur (Thiophene Ring)Negative (Red/Yellow)Site for electrophilic attack; interaction with electrophiles
Aromatic Ring CarbonsIntermediate (Green)Generally neutral, but influenced by substituents
Aromatic Ring HydrogensPositive (Blue)Site for nucleophilic attack; hydrogen bond donor

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the electronic wavefunction, going beyond simple molecular orbitals. It elucidates donor-acceptor interactions, intramolecular charge transfer (ICT), and hyperconjugative effects that contribute to molecular stability. This is achieved by analyzing the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their stabilization energy, E(2).

In aromatic and heterocyclic systems like this compound, NBO analysis reveals significant delocalization of electron density. Key interactions typically involve the delocalization of π electrons from the phenyl and thiophene rings and lone pair electrons (n) from the sulfur and oxygen atoms into anti-bonding (π* and σ*) orbitals.

For example, in studies of 2-thiophene carboxylic acid, NBO analysis showed significant stabilization energies arising from the interaction between the lone pairs of the oxygen atoms and the anti-bonding orbitals of adjacent carbon-carbon bonds. iosrjournals.org Similarly, for this compound, the most significant donor-acceptor interactions would be:

Intra-ring delocalization: π(C=C) → π*(C=C) interactions within both the thiophene and phenyl rings, which are fundamental to their aromatic character.

Inter-ring conjugation: π(Thiophene) → π(Phenyl) and π(Phenyl) → π(Thiophene) interactions across the connecting single bond, facilitating electron delocalization across the entire molecule.

Hyperconjugation from heteroatoms: The lone pairs of the ethoxy oxygen (n_O) and the thiophene sulfur (n_S) participate in hyperconjugative interactions with the anti-bonding π* orbitals of the aromatic rings, enhancing stability and influencing the electronic properties of the system. For instance, an interaction like n_O → π*(C-C)_phenyl would indicate the electron-donating nature of the ethoxy group.

These interactions confirm the presence of a conjugated system and explain the stability derived from electron delocalization. The magnitude of the E(2) stabilization energy quantifies the strength of these electronic interactions.

Table 2: Principal NBO Donor-Acceptor Interactions Expected in this compound

Donor Orbital (Filled)Acceptor Orbital (Empty)Type of InteractionSignificance
π(C=C) Thiopheneπ(C=C) Thiopheneπ → πAromatic stabilization of thiophene ring
π(C=C) Phenylπ(C=C) Phenylπ → πAromatic stabilization of phenyl ring
n(O) Ethoxyπ(C=C) Phenyln → πElectron donation from ethoxy group, intramolecular charge transfer
n(S) Thiopheneσ(C-C) Ringn → σHyperconjugation, stabilization of ring structure
π(Thiophene)π(Phenyl)π → πInter-ring conjugation, charge transfer pathway

Solvent Effects and Environmental Influences on Electronic Structure

The electronic structure and photophysical properties of molecules, particularly those with donor-π-acceptor characteristics, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when dissolved in different solvents.

Studies on structurally similar thiophene derivatives demonstrate pronounced solvatochromic effects. For instance, a detailed investigation of 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), which also features a methoxy-phenyl-thiophene core, revealed that its fluorescence emission spectra show a large bathochromic (red) shift as solvent polarity increases. nih.gov The emission peak shifted by 66 nm, moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO. nih.gov This large shift indicates that the excited state of the molecule is significantly more polar than its ground state, a hallmark of intramolecular charge transfer (ICT) upon excitation. nih.gov

For this compound, similar behavior is expected. The ethoxy group acts as an electron donor and the thiophene ring can act as part of the π-conjugated bridge. In polar solvents, the charge-separated excited state is stabilized more than the ground state, leading to a lower energy gap for fluorescence and thus a red-shifted emission. In contrast, the absorption spectra are typically less sensitive to solvent polarity. nih.gov

The effect of different solvent properties, such as polarity, polarizability, and hydrogen bonding capability, can be quantified using solvatochromic models like the Kamlet-Taft or Catalán models. These analyses have shown that for similar thiophene-based molecules, solvent dipolarity and polarizability are the dominant factors influencing the spectral shifts. nih.gov

Table 3: Expected Solvatochromic Shifts in UV-Vis Absorption and Fluorescence Emission of this compound in Various Solvents (Based on Analogous Compounds)

SolventPolarityExpected Absorption λmax ShiftExpected Fluorescence λmax ShiftPrimary Solute-Solvent Interaction
CyclohexaneNonpolarMinimal (Reference)Minimal (Reference)van der Waals forces
TolueneNonpolarSmall Red ShiftModerate Red Shiftπ-π interactions, van der Waals
DichloromethanePolar AproticModerate Red ShiftSignificant Red ShiftDipole-dipole interactions
AcetonitrilePolar AproticModerate Red ShiftLarge Red ShiftDipole-dipole interactions
Dimethyl Sulfoxide (DMSO)Polar AproticModerate Red ShiftVery Large Red ShiftDipole-dipole interactions
EthanolPolar ProticModerate Red ShiftLarge Red ShiftHydrogen bonding, dipole-dipole

Conclusions and Future Research Directions

Summary of Current Understanding of 2-(4-Ethoxyphenyl)thiophene’s Physicochemical Attributes for Materials Science

The introduction of the 4-ethoxyphenyl group to the thiophene (B33073) ring significantly influences its physicochemical properties. This substituent can enhance solubility in organic solvents, which is critical for solution-based processing techniques like spin-coating or inkjet printing—methods favored for manufacturing flexible and large-area electronic devices. nbinno.com Furthermore, the electron-donating nature of the ethoxy group modifies the electronic band gap and charge transport characteristics of the thiophene system. nbinno.com These tailored properties are essential for optimizing the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com

While specific experimental data for this compound is not widely published, the properties of the closely related analogue, 2-(4-methoxyphenyl)thiophene (B1363729), provide valuable insights. The substitution of a methoxy (B1213986) group with an ethoxy group is expected to have a minor impact on the core electronic properties while potentially further improving solubility.

Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)thiophene (Analogue)

Property Value
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol
Physical State Solid
Melting Point 106 to 110 °C
Boiling Point 156 to 165 °C @ 4 Torr

| Predicted Density | 1.131 ± 0.06 g/cm³ |

Data for CAS 42545-43-7, a close analogue of this compound. hoffmanchemicals.com

Future Perspectives in Synthetic Methodologies for Precision Functionalization

The synthesis of 2-arylthiophenes, including this compound, is commonly achieved through cross-coupling reactions. The Suzuki coupling, which involves the reaction of a thiophene boronic acid derivative with an aryl halide (or vice-versa) in the presence of a palladium catalyst, is a prevalent method. reddit.com For instance, the synthesis of 2-(4-methoxyphenyl)thiophene has been described using thiophen-2-ylboronic acid and a suitable 4-methoxy-substituted coupling partner. reddit.com

Future synthetic methodologies are focused on achieving greater precision, efficiency, and sustainability. A key area of development is the direct C-H functionalization of the thiophene ring. organic-chemistry.org These methods avoid the pre-functionalization steps required for traditional cross-coupling reactions (e.g., creating boronic acids or organohalides), thus reducing synthetic steps and waste. Palladium-catalyzed direct arylation, for example, can couple aryl bromides directly with the C-H bonds of thiophenes. organic-chemistry.org

Achieving regioselectivity—the ability to functionalize a specific position on the thiophene ring—is a major goal. The C2 and C5 positions of thiophene are more reactive than the C3 and C4 positions. Advanced synthetic strategies, sometimes employing directing groups, are being developed to selectively functionalize the less reactive β-positions (C3 and C4). acs.orgresearchgate.net This precise control will enable the synthesis of complex, multi-substituted thiophene derivatives with highly tailored properties for specific applications.

Table 2: Key Synthetic Methodologies for Thiophene Functionalization

Method Description Advantages
Paal-Knorr Synthesis Reaction of 1,4-dicarbonyl compounds with a sulfurizing agent (e.g., Lawesson's reagent). A classic and versatile method for forming the thiophene ring itself.
Gewald Reaction Condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. Efficiently produces highly substituted 2-aminothiophenes.
Suzuki Coupling Palladium-catalyzed cross-coupling of a thiophene boronic acid with an aryl halide. reddit.com Highly reliable and versatile for forming C-C bonds with a wide functional group tolerance.

| Direct C-H Arylation | Palladium-catalyzed coupling of a thiophene C-H bond directly with an aryl halide. organic-chemistry.org | Increases atom economy and reduces synthetic steps compared to traditional cross-coupling. |

Advancements in Theoretical and Computational Approaches for Material Discovery

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding and predicting the properties of thiophene-based materials. researchgate.netresearchgate.net These methods allow researchers to model the electronic structure of molecules like this compound and calculate key parameters that govern their performance in electronic devices.

DFT calculations can accurately predict ground-state structural parameters and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical property for organic semiconductors, as it determines the material's absorption spectrum and its suitability for various optoelectronic applications. researchgate.netpastic.gov.pk Computational studies have shown that adding electron-donating or withdrawing substituents to a thiophene core allows for the tuning of these energy levels. researchgate.net The ethoxyphenyl group in this compound, for example, would be expected to raise the HOMO level, thereby tuning the energy gap.

TD-DFT is used to calculate excited-state properties, such as UV-vis absorption spectra and vertical excitation energies. researchgate.net This allows for the prediction of a material's optical properties before it is synthesized, guiding experimental efforts toward the most promising candidates. researchgate.net Computational screening of virtual libraries of thiophene derivatives can rapidly identify structures with desired electronic and optical characteristics, accelerating the discovery of new materials for organic electronics. researchgate.net Studies suggest that for fused thiophene systems, the B3LYP functional often provides results that align well with experimental data. researchgate.net

Outlook for Next-Generation Organic Electronic and Optoelectronic Technologies Employing Thiophene Scaffolds

Thiophene-based materials are at the forefront of innovation in organic electronics, promising a future of flexible, lightweight, and cost-effective devices. nbinno.com The versatility and tunability of thiophene scaffolds, such as this compound, position them as key building blocks for next-generation technologies. researchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs) , thiophene derivatives are used as charge transport materials and as components of the emissive layer. Their high charge carrier mobilities and tunable emission colors are critical for developing efficient and vibrant flexible displays and solid-state lighting. nbinno.commdpi.com

For Organic Photovoltaics (OPVs) , thiophene-based polymers and small molecules are extensively used as the electron-donor material in the active layer of solar cells. nbinno.com The ability to engineer the absorption spectrum and energy levels of these materials is crucial for efficient light harvesting and conversion of sunlight into electricity. nbinno.com The development of novel thiophene derivatives will continue to drive improvements in the power conversion efficiency and stability of organic solar cells.

In Organic Field-Effect Transistors (OFETs) , which are the fundamental switching elements in flexible circuits and sensors, thiophene-based semiconductors are prized for their excellent charge transport properties and environmental stability. mdpi.comjuniperpublishers.com The molecular structure of compounds like this compound influences the packing in the solid state, which directly impacts charge mobility.

The future outlook is focused on creating highly functional materials through the precise control of molecular structure. mdpi.com By combining different functionalized thiophene units, researchers can create complex conjugated systems with properties tailored for specific, advanced applications, including biosensors, wearable electronics, and transparent conductive films. researchgate.net The continued exploration of structure-property relationships in thiophene scaffolds will be essential for realizing the full potential of these next-generation organic technologies. taylorfrancis.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Ethoxyphenyl)thiophene, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-bromothiophene and 4-ethoxyphenylboronic acid. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol), and temperature (80–100°C). Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and degassing the reaction mixture to prevent oxidation . Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical. For reproducibility, full characterization (NMR, IR, melting point) must align with literature data, e.g., melting point discrepancies (106–107°C observed vs. 104–105°C reported) should be analyzed for solvent recrystallization effects .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Verify ethoxy group signals (δ ~1.35 ppm for CH₃, δ ~4.05 ppm for OCH₂) and thiophene protons (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Confirm C-O-C stretch (~1250 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
  • Melting Point : Compare with literature values (e.g., 104–107°C) to assess purity .
  • Mass Spectrometry : Molecular ion peak at m/z 218 (C₁₂H₁₂O₂S) confirms molecular weight. Always cross-reference with databases like NIST or PubChem .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Key precautions include:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT-SE3 ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported melting points or structural data for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths, angles, and packing motifs. For example, a 0.5 Å deviation in ethoxy group orientation could explain melting point variations. Refinement parameters (R-factor < 0.05) and twinning analysis (via SHELXD) ensure data reliability . Cross-validation with DFT calculations (e.g., Gaussian) further clarifies conformational stability .

Q. What strategies are effective for studying the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • Hyperpolarizability Measurements : Use Z-scan techniques to quantify second/third-order NLO responses. Derivatives with electron-withdrawing groups (e.g., dicyanovinyl) show enhanced β values (>200 × 10⁻³⁰ esu) due to charge transfer .
  • Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts absorption spectra (λmax ~400 nm) and correlates with experimental UV-Vis data .
  • Thermal Stability : TGA/DSC (5% weight loss >250°C) ensures suitability for optoelectronic applications .

Q. How can computational methods guide the design of this compound-based conductive polymers?

  • Methodological Answer :

  • Bandgap Engineering : DFT calculations (VASP or ORCA) optimize HOMO-LUMO gaps (~2.5 eV) by modifying substituents (e.g., EDOT for lower bandgaps) .
  • Doping Studies : Simulate iodine doping effects on conductivity using Monte Carlo simulations (Materials Studio).
  • Morphology Prediction : Molecular dynamics (MD) models (GROMACS) assess polymer chain alignment in composites with polyphosphazenes .

Q. What analytical approaches resolve contradictions in synthetic byproduct identification?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted boronic acid) with MRM transitions.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures.
  • Crystallographic Databases : Cross-check impurity structures with Cambridge Structural Database (CSD) entries .

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